molecular formula C12H22N2 B13217596 3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane

3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane

Katalognummer: B13217596
Molekulargewicht: 194.32 g/mol
InChI-Schlüssel: JECYQDMNKHHZFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[321]octane is a nitrogen-containing heterocyclic compound It features a bicyclic structure with an azetidine ring and an azabicyclo[321]octane core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The azabicyclo[3.2.1]octane core is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, making it a promising candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H22N2

Molekulargewicht

194.32 g/mol

IUPAC-Name

3-[2-(azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C12H22N2/c1-5-14(6-1)7-4-10-8-11-2-3-12(9-10)13-11/h10-13H,1-9H2

InChI-Schlüssel

JECYQDMNKHHZFR-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C1)CCC2CC3CCC(C2)N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.